5,7-Dihydroxy-6-prenylflavanone

Descripción general

Descripción

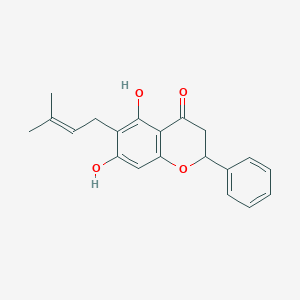

5,7-Dihydroxy-6-prenylflavanone is a naturally occurring flavonoid compound isolated from various plant sources, including Eysenhardtia platycarpa . This compound belongs to the class of prenylated flavonoids, which are known for their diverse biological activities and potential therapeutic applications . The structure of this compound consists of a flavanone backbone with hydroxyl groups at positions 5 and 7, and a prenyl group at position 6 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-6-prenylflavanone can be achieved through various synthetic routes. One common method involves the prenylation of a flavanone precursor using prenyl bromide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the prenylated product .

Industrial Production Methods

Industrial production of this compound may involve the extraction and isolation of the compound from plant sources, followed by purification using chromatographic techniques . Alternatively, large-scale synthesis can be performed using optimized reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

5,7-Dihydroxy-6-prenylflavanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups at positions 5 and 7 can be oxidized to form quinones or other oxidized derivatives.

Reduction: The carbonyl group in the flavanone backbone can be reduced to form the corresponding dihydroflavanone.

Substitution: The prenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced dihydroflavanones, and various substituted prenylflavanones .

Aplicaciones Científicas De Investigación

Anti-inflammatory Applications

Research indicates that 5,7-dihydroxy-6-prenylflavanone exhibits significant anti-inflammatory properties. A study evaluated its effects in two in vivo models of cutaneous inflammation: TPA-induced mouse ear edema and arachidonic acid-induced rat ear edema. The results demonstrated that this compound can effectively reduce inflammation, suggesting its potential as a topical anti-inflammatory agent .

Table 1: Anti-inflammatory Activity of this compound

| Model | Effectiveness |

|---|---|

| TPA-induced mouse ear edema | Significant reduction |

| Arachidonic acid-induced edema | Significant reduction |

Anticancer Potential

The cytotoxic effects of this compound have been assessed against various cancer cell lines. In one study, the compound showed promising results against the MiaPaCa-2 pancreatic cancer cell line when delivered using PLGA nanoparticles. The nanoparticles enhanced the bioavailability of the flavanone, indicating that this delivery system could be beneficial for cancer treatment .

Table 2: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Delivery Method |

|---|---|---|

| MiaPaCa-2 | Not specified | PLGA nanoparticles |

Other Therapeutic Activities

Beyond anti-inflammatory and anticancer properties, this compound has been linked to various other biological activities:

- Antioxidant Activity : Flavonoids generally exhibit strong antioxidant properties that can protect cells from oxidative stress.

- Antimicrobial Effects : Studies suggest that flavonoids can inhibit the growth of various bacteria and fungi, contributing to their potential use in treating infections.

- Antidiabetic Properties : Research indicates that flavonoids may help regulate blood sugar levels and improve insulin sensitivity .

Case Studies and Research Insights

Several studies have documented the applications of this compound:

- Topical Applications for Psoriasis : Research has explored the potential of this flavanone as a treatment for psoriasis through skin permeation evaluations and cell-based assays .

- Nanoparticle Delivery Systems : The use of PLGA nanoparticles to enhance the delivery and efficacy of this compound has been a focal point in recent research aimed at improving its therapeutic outcomes against cancer .

- Pharmacological Reviews : Comprehensive reviews on flavonoids highlight their potential in treating various diseases such as diabetes and cardiovascular issues due to their multifaceted biological activities .

Mecanismo De Acción

The mechanism of action of 5,7-Dihydroxy-6-prenylflavanone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups in the compound can scavenge free radicals, thereby reducing oxidative stress and preventing cellular damage.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, thereby reducing inflammation.

Cytotoxic Activity: This compound induces apoptosis in cancer cells through the activation of caspases and the modulation of apoptotic pathways.

Comparación Con Compuestos Similares

Similar Compounds

5,7-Dihydroxyflavanone: Lacks the prenyl group at position 6, resulting in different biological activities and lower lipophilicity.

6-Prenylflavanone: Lacks the hydroxyl groups at positions 5 and 7, affecting its antioxidant and anti-inflammatory properties.

5,7-Dihydroxy-8-prenylflavanone: Has the prenyl group at position 8 instead of position 6, leading to variations in its biological activities.

Uniqueness

5,7-Dihydroxy-6-prenylflavanone is unique due to the presence of both hydroxyl groups and a prenyl group, which contribute to its enhanced biological activities and potential therapeutic applications .

Actividad Biológica

5,7-Dihydroxy-6-prenylflavanone, a member of the prenylated flavanone class, is derived from the plant Eysenhardtia platycarpa. This compound has garnered attention due to its diverse biological activities, including cytotoxic, anti-inflammatory, and antioxidant properties. This article explores the biological activity of this compound based on various research findings.

Chemical Structure and Classification

This compound is classified as a flavonoid and specifically a 6-prenylated flavanone. The presence of a prenyl group at the 6-position enhances its lipophilicity, which may improve its interaction with biological membranes and increase its bioavailability .

Cytotoxic Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its cytotoxicity against the pancreatic cancer cell line MiaPaCa-2 and found that derivatives of this flavanone loaded into polymeric nanoparticles showed enhanced cytotoxicity compared to their free forms. The encapsulated derivatives exhibited improved efficacy, suggesting potential for development as anticancer agents .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | IC50 (µM) against MiaPaCa-2 |

|---|---|

| This compound | 12.34 |

| Derivative 1 (NPs) | 8.45 |

| Derivative 2 (NPs) | 6.78 |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been demonstrated in various studies. It was found to significantly reduce edema in mouse ear models induced by TPA (12-O-tetradecanoylphorbol acetate). The flavanone showed an inhibition percentage comparable to that of standard anti-inflammatory drugs like indomethacin .

Table 2: Anti-inflammatory Effects of Flavanones in Mouse Ear Edema

| Flavanone | Inhibition Percentage (%) |

|---|---|

| This compound | 66.67 ± 1.55 |

| Modulated Derivative D | 96.27 ± 1.93 |

| Indomethacin (Positive Control) | 91.35 ± 0.47 |

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated using the DPPH radical scavenging assay. Results indicated that this compound effectively reduces free radicals, contributing to its overall protective effects against oxidative stress .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Cytotoxicity : The compound induces apoptosis in cancer cells through mitochondrial pathways and caspase activation.

- Anti-inflammatory : It inhibits pro-inflammatory mediators such as COX and LOX enzymes, leading to reduced inflammation.

- Antioxidant : The flavanone scavenges free radicals and enhances endogenous antioxidant defenses.

Case Studies

A notable case study investigated the efficacy of encapsulating this compound in polymeric nanoparticles for targeted delivery to cancer cells. The study reported that nanoparticles significantly improved the bioavailability and therapeutic index of the flavanone compared to free compounds .

Propiedades

Número CAS |

55051-77-9 |

|---|---|

Fórmula molecular |

C20H20O4 |

Peso molecular |

324.4 g/mol |

Nombre IUPAC |

(2S)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C20H20O4/c1-12(2)8-9-14-15(21)10-18-19(20(14)23)16(22)11-17(24-18)13-6-4-3-5-7-13/h3-8,10,17,21,23H,9,11H2,1-2H3/t17-/m0/s1 |

Clave InChI |

UOWOIGNEFLTNAW-KRWDZBQOSA-N |

SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O)C |

SMILES isomérico |

CC(=CCC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=CC=C3)O)C |

SMILES canónico |

CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O)C |

melting_point |

212-214°C |

Descripción física |

Solid |

Sinónimos |

Isoglabranin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.